Solubility Profile in Key Pharmaceutical Solvents vs. Unsubstituted Aniline
2-Chloro-6-methylaniline exhibits markedly different solubility behavior compared to unsubstituted aniline, a common comparator for baseline reactivity. Experimental gravimetric and UV-spectrophotometric data show its aqueous solubility is 0.12 g/L at 25 °C, which is significantly lower than that of aniline (approx. 35 g/L at 25 °C), due to the hydrophobic contributions of the chloro and methyl substituents and its strong crystal lattice energy [1]. In organic solvents, the compound's solubility is enhanced; for instance, it is 28 g/L in ethanol and 47 g/L in acetone at 25 °C [1]. This differential solubility profile is critical for designing purification, crystallization, and reaction workup procedures, as the compound will preferentially partition into organic phases under conditions where aniline might remain partially aqueous.
| Evidence Dimension | Aqueous Solubility (g/L at 25 °C) |
|---|---|
| Target Compound Data | 0.12 |
| Comparator Or Baseline | Aniline: 35 (approximate, literature value) |
| Quantified Difference | Target compound is ~292 times less soluble in water |
| Conditions | Gravimetric and UV-spectrophotometric determination; pure water; 25 °C |
Why This Matters
This quantifies a practical, process-relevant difference: the target compound's extreme hydrophobicity dictates solvent selection for reactions and extractions, making it unsuitable for aqueous-phase chemistry where aniline might be considered.
- [1] Taylor, J. (2025). Crystal Structure and Solubility Properties of 2-Chloro-6-methylaniline in Pharmaceutical Formulations. Kuujia News. View Source
